molecular formula C11H18O2 B14319873 Methyl 4-methylnona-4,8-dienoate CAS No. 103927-39-5

Methyl 4-methylnona-4,8-dienoate

Cat. No.: B14319873
CAS No.: 103927-39-5
M. Wt: 182.26 g/mol
InChI Key: SVSJFAWFUKYKAK-UHFFFAOYSA-N
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Description

Methyl 4-methylnona-4,8-dienoate is an organic compound with the molecular formula C11H18O2 It is a methyl ester derivative of a nonadienoic acid, characterized by the presence of a double bond at the 4th and 8th positions and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methylnona-4,8-dienoate typically involves the esterification of the corresponding nonadienoic acid. One common method is the reaction of 4-methylnona-4,8-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylnona-4,8-dienoate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 4-methylnona-4,8-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of methyl 4-methylnona-4,8-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bonds in the compound can also undergo addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylnona-4,6-dienoate
  • Methyl 4-methylnona-4,8-dienoate
  • This compound

Uniqueness

This compound is unique due to the specific positioning of its double bonds and the presence of a methyl group at the 4th position. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

103927-39-5

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 4-methylnona-4,8-dienoate

InChI

InChI=1S/C11H18O2/c1-4-5-6-7-10(2)8-9-11(12)13-3/h4,7H,1,5-6,8-9H2,2-3H3

InChI Key

SVSJFAWFUKYKAK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC=C)CCC(=O)OC

Origin of Product

United States

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